Cas no 1098984-01-0 (2-bromo-4-(methylsulfanyl)benzaldehyde)

2-bromo-4-(methylsulfanyl)benzaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-bromo-4-(methylsulfanyl)benzaldehyde
- Benzaldehyde, 2-bromo-4-(methylthio)-
- 2-Bromo-4-(methylthio)benzaldehyde
- Z1948219399
- SCHEMBL5776519
- WNCYJCBJDXPRIK-UHFFFAOYSA-N
- EN300-7250816
- 1098984-01-0
-
- インチ: 1S/C8H7BrOS/c1-11-7-3-2-6(5-10)8(9)4-7/h2-5H,1H3
- InChIKey: WNCYJCBJDXPRIK-UHFFFAOYSA-N
- ほほえんだ: C(=O)C1=CC=C(SC)C=C1Br
計算された属性
- せいみつぶんしりょう: 229.94010g/mol
- どういたいしつりょう: 229.94010g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 140
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 42.4Ų
じっけんとくせい
- 密度みつど: 1.57±0.1 g/cm3(Predicted)
- ふってん: 307.2±32.0 °C(Predicted)
2-bromo-4-(methylsulfanyl)benzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7250816-0.5g |
2-bromo-4-(methylsulfanyl)benzaldehyde |
1098984-01-0 | 95% | 0.5g |
$391.0 | 2023-05-26 | |
Enamine | EN300-7250816-0.05g |
2-bromo-4-(methylsulfanyl)benzaldehyde |
1098984-01-0 | 95% | 0.05g |
$97.0 | 2023-05-26 | |
Enamine | EN300-7250816-5.0g |
2-bromo-4-(methylsulfanyl)benzaldehyde |
1098984-01-0 | 95% | 5g |
$1488.0 | 2023-05-26 | |
Aaron | AR028IVT-5g |
2-bromo-4-(methylsulfanyl)benzaldehyde |
1098984-01-0 | 95% | 5g |
$2071.00 | 2025-02-16 | |
Aaron | AR028IVT-500mg |
2-bromo-4-(methylsulfanyl)benzaldehyde |
1098984-01-0 | 95% | 500mg |
$563.00 | 2025-02-16 | |
1PlusChem | 1P028INH-500mg |
2-bromo-4-(methylsulfanyl)benzaldehyde |
1098984-01-0 | 95% | 500mg |
$546.00 | 2023-12-26 | |
Aaron | AR028IVT-50mg |
2-bromo-4-(methylsulfanyl)benzaldehyde |
1098984-01-0 | 95% | 50mg |
$159.00 | 2025-02-16 | |
Aaron | AR028IVT-1g |
2-bromo-4-(methylsulfanyl)benzaldehyde |
1098984-01-0 | 95% | 1g |
$731.00 | 2025-02-16 | |
1PlusChem | 1P028INH-5g |
2-bromo-4-(methylsulfanyl)benzaldehyde |
1098984-01-0 | 95% | 5g |
$1901.00 | 2023-12-26 | |
Enamine | EN300-7250816-1.0g |
2-bromo-4-(methylsulfanyl)benzaldehyde |
1098984-01-0 | 95% | 1g |
$513.0 | 2023-05-26 |
2-bromo-4-(methylsulfanyl)benzaldehyde 関連文献
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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4. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
2-bromo-4-(methylsulfanyl)benzaldehydeに関する追加情報
Professional Introduction to 2-bromo-4-(methylsulfanyl)benzaldehyde (CAS No. 1098984-01-0)
2-bromo-4-(methylsulfanyl)benzaldehyde, with the CAS number 1098984-01-0, is a significant compound in the field of chemical and pharmaceutical research. This aromatic aldehyde derivative features a unique structural configuration that makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both bromine and methylsulfanyl substituents on the benzene ring imparts distinct reactivity, enabling its use in diverse chemical transformations.
The compound's molecular structure, characterized by a benzaldehyde core with bromo and methylsulfanyl groups, positions it as a versatile building block for medicinal chemistry applications. Its aromatic system allows for selective functionalization, making it particularly useful in the development of novel pharmacophores. Recent advancements in synthetic methodologies have further highlighted its potential in constructing complex molecular architectures.
In the realm of pharmaceutical research, 2-bromo-4-(methylsulfanyl)benzaldehyde has garnered attention for its role in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in generating derivatives with anti-inflammatory and anticancer properties. The bromine atom serves as a handle for further modifications via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in constructing heterocyclic compounds with therapeutic relevance.
The methylsulfanyl group introduces a polar character to the molecule, enhancing its solubility and interaction with biological targets. This feature is particularly advantageous when designing molecules intended for oral or intravenous administration. Researchers have leveraged these properties to develop kinase inhibitors and other enzyme-targeted agents, where precise molecular interactions are critical for efficacy.
Recent publications highlight the compound's application in fragment-based drug discovery. By employing high-throughput screening techniques, scientists have identified lead compounds derived from 2-bromo-4-(methylsulfanyl)benzaldehyde that exhibit promising activity against protein kinases implicated in diseases such as cancer and autoimmune disorders. The aldehyde functionality further allows for condensation reactions with amines or hydrazines, yielding Schiff bases and hydrazones that are known to possess pharmacological activity.
The synthesis of 2-bromo-4-(methylsulfanyl)benzaldehyde typically involves multi-step processes starting from commercially available aromatic precursors. Advanced catalytic systems have been employed to optimize yield and purity, ensuring that the final product meets stringent pharmaceutical standards. Techniques such as palladium-catalyzed borylation followed by halogenation provide efficient routes to introduce the bromine substituent, while thiolation reactions facilitate the incorporation of the methylsulfanyl group.
In conclusion, 2-bromo-4-(methylsulfanyl)benzaldehyde (CAS No. 1098984-01-0) represents a cornerstone in modern medicinal chemistry. Its unique structural features enable diverse synthetic applications, making it indispensable for drug discovery efforts aimed at addressing unmet medical needs. As research continues to uncover new therapeutic targets and innovative synthetic strategies, this compound is poised to remain at the forefront of pharmaceutical innovation.
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